Enhanced Lipophilicity and Steric Bulk: N-Cyclohexyl vs. N-Methyl Piperidine-4-acetic Acid
The N-cyclohexyl substituent in 2-(1-cyclohexylpiperidin-4-yl)acetic acid confers a molecular weight of 225.33 g/mol and a TPSA of 40.5 Ų [1]. In comparison, the N-methyl analog (2-(1-methylpiperidin-4-yl)acetic acid) has a molecular weight of 157.21 g/mol and a predicted TPSA of 40.5 Ų [2]. While TPSA is identical due to the shared acetic acid and piperidine core, the 68.12 g/mol increase in molecular weight and the higher carbon count (13 vs. 8) translates to greater steric bulk and hydrophobicity, as evidenced by the shift in XLogP3 from −0.5 (predicted for N-methyl analog) to 0.0 for the target compound [1][2]. This difference can be exploited to fine-tune target binding and pharmacokinetic properties in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) & Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 0.0; MW = 225.33 g/mol [1] |
| Comparator Or Baseline | 2-(1-Methylpiperidin-4-yl)acetic acid: XLogP3 ≈ −0.5; MW = 157.21 g/mol [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔMW = +68.12 g/mol (+43% increase) |
| Conditions | Computed physicochemical properties (PubChem) |
Why This Matters
The increased lipophilicity and steric bulk directly influence membrane permeability, metabolic stability, and protein binding, making the target compound a superior starting point for optimizing ADME profiles in CNS-targeted programs.
- [1] PubChem. 2-(1-Cyclohexylpiperidin-4-yl)acetic acid. CID 66509655. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1230100-98-7 View Source
- [2] PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid. CID 428619. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/87647-06-1 View Source
